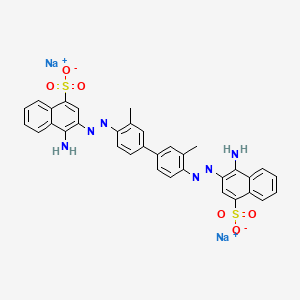

Sodium o-tolidinediazo-bis(naphthylamine-sulfonate)

Description

Benzopurpurine 4B is a synthetic azo dye with the molecular formula C₃₄H₂₆N₆Na₂O₆S₂. It is commonly used as a biological stain and pH indicator, particularly effective in the pH range of 2.3 to 4.4. This compound is known for its dark red to reddish-brown appearance and is soluble in water, acetone, ethanol, sodium hydroxide, and sulfuric acid .

Properties

Molecular Formula |

C34H26N6Na2O6S2 |

|---|---|

Molecular Weight |

724.7 g/mol |

IUPAC Name |

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C34H28N6O6S2.2Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |

InChI Key |

SUXCALIDMIIJCK-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Benzopurpurine 4B is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary synthetic route involves the double nitriding of 3,3’-dimethylbenzidine, followed by coupling with 4-hydroxynaphthalene-1-sulfonic acid . Industrial production methods typically involve the use of disodium salts to enhance solubility and stability .

Chemical Reactions Analysis

Benzopurpurine 4B undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: Benzopurpurine 4B can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzopurpurine 4B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzopurpurine 4B involves its interaction with specific molecular targets and pathways. As a pH indicator, it changes color in response to changes in hydrogen ion concentration. In biological staining, it binds to specific cellular components, allowing for their visualization under a microscope . The exact molecular targets and pathways involved in its medicinal applications are still under investigation .

Comparison with Similar Compounds

Benzopurpurine 4B is unique among azo dyes due to its specific pH range and staining properties. Similar compounds include:

Direct Red 2: Another azo dye with similar staining properties but different molecular structure.

Congo Red: Used as a pH indicator and biological stain, but with a different pH range and solubility profile.

Methyl Red: A pH indicator with a different color change range and chemical structure

These compounds share some functional similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of Benzopurpurine 4B.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.